

Introduction: The Significance of the Hydantoin Scaffold

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Compound of Interest

Compound Name: **3-Phenylimidazolidine-2,4-dione**

Cat. No.: **B1346244**

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The imidazolidine-2,4-dione ring system, commonly known as hydantoin, is a five-membered heterocyclic motif that holds a prominent place in pharmaceutical sciences.^{[1][2]} Its structure, featuring two nitrogen atoms and two carbonyl groups, provides a unique combination of hydrogen bond donors and acceptors, making it an ideal scaffold for interacting with biological targets.^[1] The clinical success of hydantoin-based drugs such as the anti-epileptic Phenytoin, the antibacterial Nitrofurantoin, and the antiandrogen Enzalutamide underscores the therapeutic versatility of this core.^{[1][3]}

3-Phenylimidazolidine-2,4-dione represents a fundamental analog within this class, where a phenyl group is substituted at the N-3 position. This substitution significantly influences the molecule's lipophilicity and steric profile, which in turn modulates its pharmacological activity. The structural similarity to established drugs like Phenytoin has prompted investigation into its own biological effects, particularly within the central nervous system.^{[4][5]} This guide will explore the current state of research on **3-Phenylimidazolidine-2,4-dione** and its derivatives, providing a foundational understanding for future drug discovery efforts.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development. **3-Phenylimidazolidine-2,4-dione** is a colorless solid at room temperature.^[6] Its key identifiers and computed properties are summarized below.

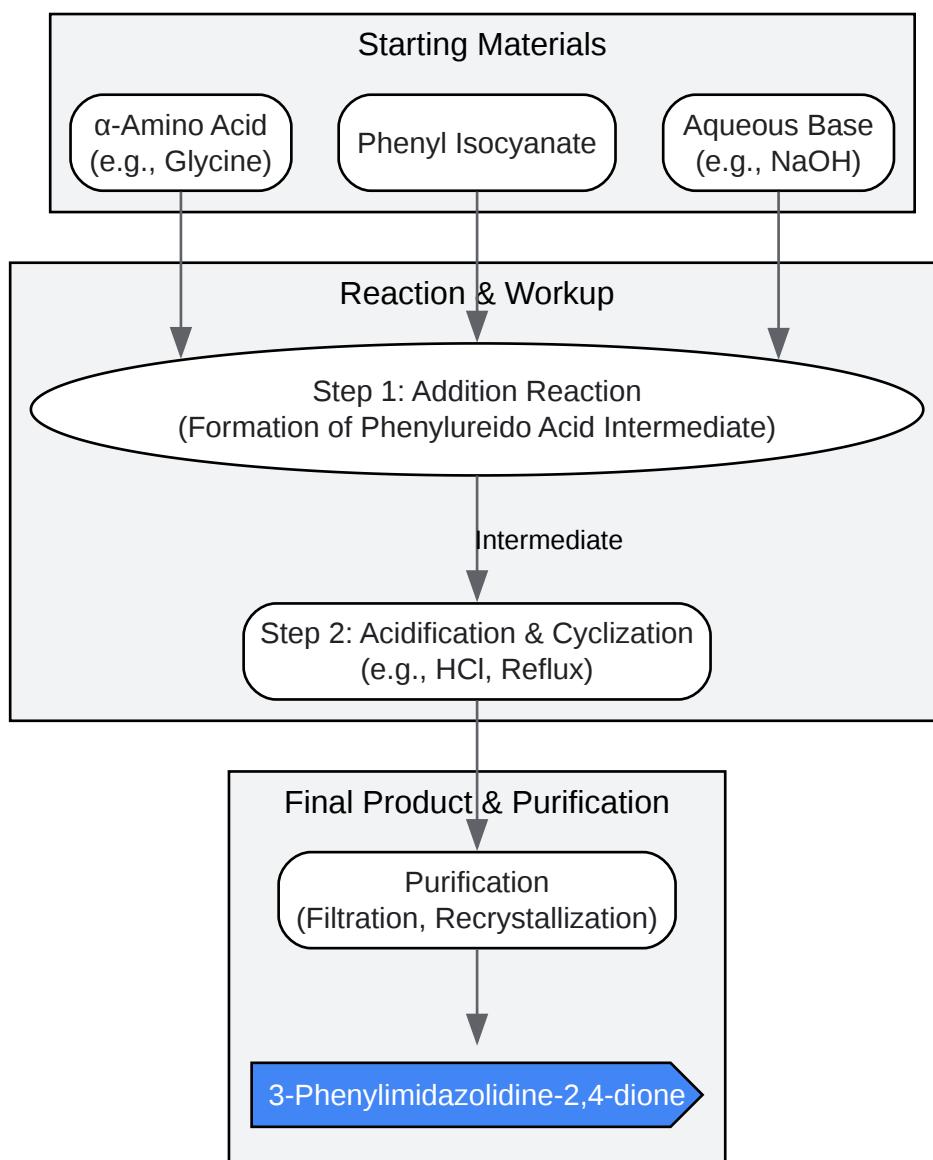
Property	Value	Source
IUPAC Name	3-phenylimidazolidine-2,4-dione	[7]
Molecular Formula	C ₉ H ₈ N ₂ O ₂	[7] [8]
Molecular Weight	176.17 g/mol	[7] [9]
CAS Number	2221-13-8	[8]
Canonical SMILES	C1C(=O)N(C(=O)N1)C2=CC=CC=C2	[7]
InChI Key	RUEGAVIENIPHGK-UHFFFAOYSA-N	[7] [8]

Synthesis and Characterization

The synthesis of the hydantoin ring is well-established, with several named reactions providing reliable routes to the core scaffold.[\[10\]](#) For N-3 substituted derivatives like **3-Phenylimidazolidine-2,4-dione**, a common and effective strategy involves the reaction of an appropriate α -amino acid with an isocyanate.[\[11\]](#)[\[12\]](#)

Common Synthetic Routes

The most direct routes for synthesizing 3,5-disubstituted imidazolidine-2,4-diones often start from α -amino acids. The reaction of an α -amino acid with phenyl isocyanate in a basic medium, followed by acid-catalyzed cyclization, yields the desired hydantoin.[\[5\]](#)[\[12\]](#) This method is advantageous due to the commercial availability of a wide variety of starting materials, allowing for the generation of diverse derivatives for structure-activity relationship (SAR) studies. Another classical approach is the Bucherer–Bergs reaction, which involves the condensation of a carbonyl compound, ammonium carbonate, and a cyanide source, though this is more applicable for generating C-5 substituted hydantoins.[\[2\]](#)



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Caption: General workflow for the synthesis of **3-Phenylimidazolidine-2,4-dione**.

Detailed Synthesis Protocol: From Glycine

This protocol is adapted from methodologies described for the synthesis of N-3 and C-5 substituted hydantoins.[\[5\]](#)[\[12\]](#)

Materials:

- Glycine

- 10% Sodium Hydroxide (NaOH) solution
- Phenyl isocyanate (PhNCO)
- Hydrochloric acid (HCl), 6N and 12N
- Ethanol
- Distilled water

Procedure:

- Dissolution: Dissolve glycine (1 equivalent) in a minimum amount of 10% aqueous NaOH with stirring.
- Addition: To the stirred solution, slowly add phenyl isocyanate (1 equivalent) dropwise. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of byproducts like diphenylurea.
- Reaction: Continue stirring the mixture vigorously at room temperature for 4 hours to ensure the complete formation of the N-phenylureidoacetic acid intermediate.
- Acidification & Cyclization: Acidify the reaction mixture with 6N HCl until a precipitate forms. Isolate the precipitate by filtration.
- Reflux: Resuspend the crude precipitate in 6N HCl and heat the mixture to reflux for 2 hours. This acid-catalyzed step promotes the intramolecular cyclization to form the hydantoin ring.
- Isolation: Cool the reaction mixture to room temperature. Collect the resulting solid precipitate by vacuum filtration.
- Purification: Wash the solid with cold ethanol and then air dry. Further purify the product by recrystallization from an ethanol/water mixture to yield pure **3-Phenylimidazolidine-2,4-dione**.

Self-Validation: The purity of the final product should be assessed by measuring its melting point and comparing it to the literature value. Characterization via NMR and IR spectroscopy

should confirm the absence of starting materials and the presence of the expected functional groups.

Spectroscopic Characterization

- ¹H-NMR: The proton NMR spectrum is expected to show signals for the phenyl protons (a multiplet in the aromatic region, ~7.2-7.5 ppm) and a singlet for the CH₂ protons at the C-5 position of the hydantoin ring. The N-H proton at position 1 will appear as a broad singlet.[5][11]
- ¹³C-NMR: The carbon NMR spectrum will display characteristic peaks for the two carbonyl carbons (C2 and C4) in the range of 155-175 ppm, along with signals for the phenyl carbons and the C5 methylene carbon.[11]
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching of the two carbonyl groups (typically around 1710-1780 cm⁻¹) and the N-H stretching vibration (~3200 cm⁻¹).[11]

Pharmacological Profile and Mechanism of Action

The pharmacological interest in **3-Phenylimidazolidine-2,4-dione** and its derivatives stems largely from the established activities of the broader hydantoin class.[4][6]

Anticonvulsant Activity

Hydantoin derivatives are archetypal anticonvulsant agents.[6] Phenytoin, or 5,5-diphenylimidazolidine-2,4-dione, has been a frontline treatment for epilepsy for decades.[4][13] Research into novel derivatives, including those with substitutions at the N-3 position, aims to develop compounds with broader spectrums of activity and improved safety profiles.[14] Studies on related structures, such as 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione, have shown significant anticonvulsant efficacy in maximal electroshock (MES) and 6 Hz seizure models, suggesting the N-3 position is a viable site for modification without losing the core anticonvulsant pharmacophore.[14] While direct data on the parent 3-phenyl compound is sparse in recent literature, its structural analogy to active compounds strongly suggests potential in this area.

Antinociceptive and Anti-inflammatory Effects

Recent studies have explored the pain-relieving properties of hydantoin derivatives. A notable example is 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3), which demonstrated significant antinociceptive effects in mouse models of pain.[\[5\]](#)[\[15\]](#) In the acetic acid-induced writhing and formalin tests, IM-3 reduced pain behaviors, an effect thought to be mediated by anti-inflammatory mechanisms rather than opioid pathways.[\[5\]](#) This suggests that the 3-phenylhydantoin scaffold could be a promising starting point for developing novel non-opioid analgesics.

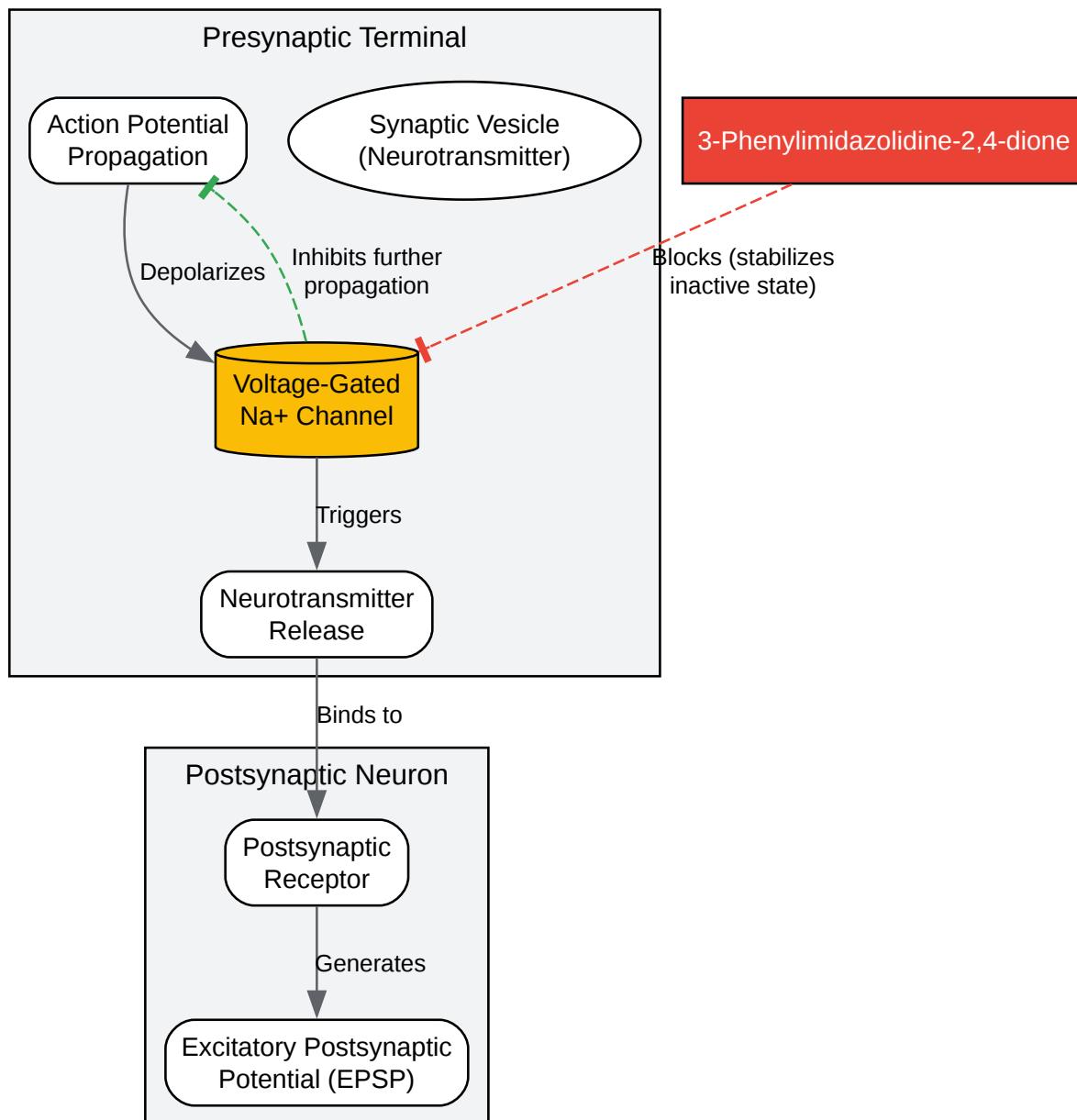
Other Reported Activities

The versatility of the hydantoin scaffold has led to its exploration in various therapeutic areas. Different substitution patterns have yielded compounds with activities including:

- Antibacterial: Certain 4-imidazolidinone derivatives have shown inhibitory activity against both Gram-positive and Gram-negative bacteria.[\[16\]](#)
- Anticancer: Derivatives have been designed as inhibitors of the anti-apoptotic protein Bcl-2, a key target in cancer therapy.[\[17\]](#)
- CB1 Receptor Modulation: 1,3,5-triphenylimidazolidine-2,4-dione derivatives have been identified as potent and selective inverse agonists for the human CB1 cannabinoid receptor, a target for treating obesity and metabolic disorders.[\[18\]](#)

Proposed Mechanism of Action

The primary anticonvulsant mechanism for hydantoins like phenytoin is the blockade of voltage-gated sodium channels.[\[13\]](#) By binding to the channel in its inactive state, they slow its recovery and prevent the rapid, repetitive firing of action potentials that underlies seizure propagation. It is highly probable that **3-Phenylimidazolidine-2,4-dione** shares this mechanism. Some derivatives have also been shown to weakly inhibit calcium channels.[\[14\]](#)



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Caption: Proposed mechanism of hydantoins at the neuronal synapse.

Key Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of **3-Phenylimidazolidine-2,4-dione**, standardized preclinical models are essential.

Anticonvulsant Activity Screening (Maximal Electroshock Test)

The MES test is a gold-standard model for identifying compounds effective against generalized tonic-clonic seizures.

Principle: A supramaximal electrical stimulus is applied to the animal, inducing a characteristic tonic hindlimb extension. A test compound's ability to prevent this endpoint indicates anticonvulsant activity.

Protocol:

- **Animal Preparation:** Use adult male mice (e.g., Swiss albino, 20-25g), acclimatized for at least one week.
- **Compound Administration:** Dissolve or suspend the test compound (e.g., in 0.5% carboxymethylcellulose) and administer intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg).^[19] A vehicle control group and a positive control group (e.g., Phenytoin, 25 mg/kg) should be included.
- **Time Interval:** Conduct the test at the time of peak drug effect, typically determined in preliminary pharmacokinetic studies (e.g., 30 minutes or 1 hour post-administration).
- **Stimulation:** Apply the electrical stimulus via corneal or ear-clip electrodes (e.g., 50 mA, 60 Hz, for 0.2 seconds).
- **Observation:** Immediately after stimulation, observe the mouse for the presence or absence of the tonic hindlimb extension phase for at least 10 seconds.
- **Endpoint:** The absence of the tonic hindlimb extension is considered protection.
- **Data Analysis:** Calculate the percentage of animals protected at each dose level and determine the median effective dose (ED_{50}) using probit analysis.

Antinociceptive Activity Screening (Acetic Acid-Induced Writhing Test)

This is a widely used visceral pain model sensitive to non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesics.

Principle: Intraperitoneal injection of a mild irritant (acetic acid) causes a stereotypical stretching and writhing behavior in rodents. Analgesic compounds reduce the frequency of these writhes.

Protocol:

- Animal Preparation: Use adult male mice (20-25g), fasted for 12 hours prior to the experiment to ensure rapid absorption of the test compound.
- Compound Administration: Administer the test compound (e.g., at doses of 50, 100, 200 mg/kg, i.p.) 30 minutes before the acetic acid injection.[\[5\]](#) Include vehicle control and positive control (e.g., Indomethacin, 10 mg/kg) groups.
- Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.
- Observation: Immediately after the injection, place the mouse in an individual observation chamber and count the number of writhes (constriction of the abdomen followed by stretching of the hind limbs) over a 20-minute period.
- Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of inhibition using the formula: $[(\text{Control Mean} - \text{Treated Mean}) / \text{Control Mean}] * 100$. Analyze for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for **3-Phenylimidazolidine-2,4-dione** itself is not fully elucidated, analysis of the broader hydantoin class provides valuable insights:

- N-1 Position: This position is typically unsubstituted or carries a small alkyl group. An N-H at this position is often considered important for activity, potentially acting as a hydrogen bond donor.[\[1\]](#)

- **N-3 Position:** Substitution at the N-3 position with aryl or alkyl groups is well-tolerated and can be used to modulate physicochemical properties like lipophilicity and metabolic stability. [14][20] The presence of a phenyl group, as in the title compound, generally increases lipophilicity, which can enhance CNS penetration.
- **C-5 Position:** This is the most critical position for modulating anticonvulsant activity. The presence of two substituents, particularly aryl groups (as in phenytoin), is a classic feature for potent sodium channel blockers.[4] Combining the N-3 phenyl group with various C-5 substituents, such as in 3-phenyl-5-(4-alkylphenyl) derivatives, has proven to be a successful strategy for generating active antinociceptive agents.[5]

Future Research Directions

3-Phenylimidazolidine-2,4-dione remains a molecule with untapped potential. Future research should focus on several key areas:

- **Systematic Biological Screening:** A comprehensive evaluation of the parent compound in a broad panel of anticonvulsant (e.g., MES, scPTZ, 6Hz) and pain models is warranted.
- **Mechanism Elucidation:** Direct investigation of its effects on specific voltage-gated sodium and calcium channel isoforms would clarify its precise mechanism of action.
- **Lead Optimization:** Using the 3-phenylhydantoin scaffold as a template, medicinal chemistry efforts could focus on synthesizing new analogs with diverse C-5 substitutions to optimize potency and selectivity for different CNS targets.
- **Pharmacokinetic Profiling:** Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is a critical step for assessing its drug-like potential.

Conclusion

3-Phenylimidazolidine-2,4-dione is a foundational member of the pharmacologically vital hydantoin family. Its structural relationship to proven anticonvulsants and the demonstrated efficacy of its close analogs in models of epilepsy and pain highlight it as a compound of significant interest. This guide has consolidated the existing knowledge on its synthesis, properties, and biological context, providing detailed protocols to facilitate further research.

With a versatile and synthetically accessible core, **3-Phenylimidazolidine-2,4-dione** serves as both a valuable research tool and a promising scaffold for the development of next-generation therapeutics for neurological disorders.

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